molecular formula C12H19N3OS B5781245 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea

Cat. No. B5781245
M. Wt: 253.37 g/mol
InChI Key: WGGARZSAXKSVFS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a thiourea derivative that has been shown to inhibit the activity of a specific protein kinase, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In

Mechanism of Action

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea is a potent inhibitor of CK2 activity, binding to the ATP-binding site of the enzyme and preventing the transfer of phosphate groups to substrate proteins. This results in a decrease in CK2-mediated phosphorylation events, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects
The inhibition of CK2 activity by N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. For example, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein BAD. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is its specificity for CK2, which allows researchers to investigate the role of this enzyme in a variety of cellular processes. However, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea also has some limitations, including its potential toxicity and the fact that it may inhibit other protein kinases at high concentrations.

Future Directions

There are a number of potential future directions for research involving N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea. For example, researchers could investigate the role of CK2 in other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, researchers could explore the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for CK2-related diseases, either alone or in combination with other drugs. Finally, researchers could investigate the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a tool for studying other protein kinases, either by modifying the compound to target other enzymes or by using it as a template for the development of new inhibitors.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multistep process involving the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with N,N-dimethylethylenediamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying the activity of protein kinases. Specifically, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used in a variety of research studies to investigate the role of CK2 in these processes and to identify potential therapeutic targets for CK2-related diseases.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGARZSAXKSVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea

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